[2-(trimethylsilyl)phenyl]boronic acid
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Overview
Description
[2-(Trimethylsilyl)phenyl]boronic acid: is an organoboron compound with the molecular formula C9H15BO2Si. It is a derivative of boronic acid where the phenyl ring is substituted with a trimethylsilyl group. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(trimethylsilyl)phenyl]boronic acid typically involves the reaction of 2-bromo-1-(trimethylsilyl)benzene with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 2-bromo-1-(trimethylsilyl)benzene using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: [2-(Trimethylsilyl)phenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide (H2O2) or sodium perborate.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Oxidizing agents like H2O2, NaBO3.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: [2-(Trimethylsilyl)phenyl]boronic acid is extensively used in organic synthesis, particularly in the Suzuki-Miyaura coupling to form carbon-carbon bonds. It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: This makes them potential candidates for developing enzyme inhibitors and therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). It is also used in the preparation of ligands for catalysis and other functional materials .
Mechanism of Action
The primary mechanism of action for [2-(trimethylsilyl)phenyl]boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The trimethylsilyl group provides steric protection, enhancing the stability and selectivity of the reaction.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Trimethylsilylphenylboronic acid
- 3-Trimethylsilylphenylboronic acid
Comparison: Compared to phenylboronic acid, [2-(trimethylsilyl)phenyl]boronic acid offers increased steric hindrance due to the trimethylsilyl group, which can enhance selectivity in certain reactions. The trimethylsilyl group also imparts unique electronic properties, making it distinct from other boronic acids .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Its unique structure, featuring a trimethylsilyl group, provides distinct advantages in terms of stability and selectivity. This compound continues to be a valuable tool in both academic research and industrial applications.
Properties
CAS No. |
1160757-30-1 |
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Molecular Formula |
C9H15BO2Si |
Molecular Weight |
194.11 g/mol |
IUPAC Name |
(2-trimethylsilylphenyl)boronic acid |
InChI |
InChI=1S/C9H15BO2Si/c1-13(2,3)9-7-5-4-6-8(9)10(11)12/h4-7,11-12H,1-3H3 |
InChI Key |
KIJPIBNIBJYCDG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1[Si](C)(C)C)(O)O |
Purity |
95 |
Origin of Product |
United States |
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